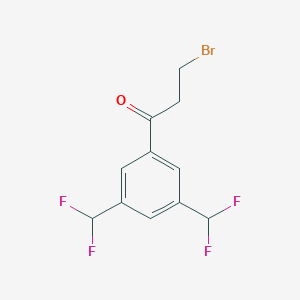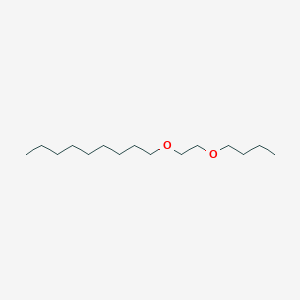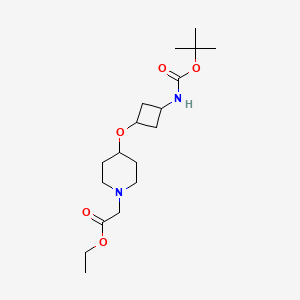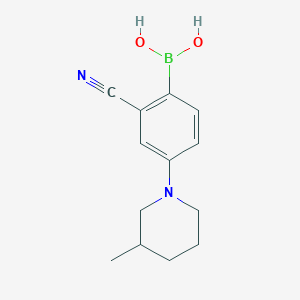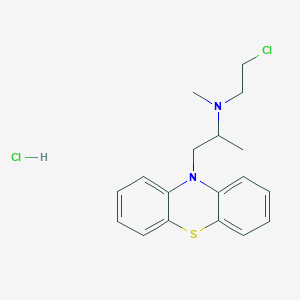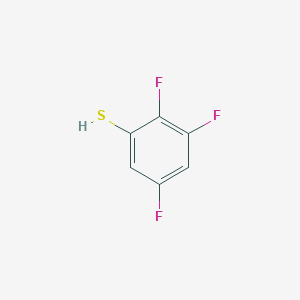
2,3,5-Trifluorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trifluorobenzenethiol: is an organic compound characterized by the presence of three fluorine atoms and a thiol group attached to a benzene ring. The molecular formula for this compound is C6H3F3S It is a derivative of benzenethiol, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluorobenzenethiol typically involves the introduction of fluorine atoms into a benzenethiol molecule. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3,5-trifluoronitrobenzene, is reacted with a thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trifluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: 2,3,5-Trifluorobenzenesulfonic acid.
Reduction: 2,3,5-Trifluorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,3,5-Trifluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions and proteins, affecting their function. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4-Trifluorobenzenethiol
- 3,4,5-Trifluorobenzenethiol
- 2,4,5-Trifluorobenzenethiol
Comparison: 2,3,5-Trifluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which affects its chemical reactivity and physical properties Compared to 2,3,4-Trifluorobenzenethiol, the 2,3,5-isomer may exhibit different reactivity in substitution reactions due to the electronic effects of the fluorine atoms
Eigenschaften
CAS-Nummer |
13634-91-8 |
|---|---|
Molekularformel |
C6H3F3S |
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
2,3,5-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
InChI-Schlüssel |
HJOIBCVTGYMVTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


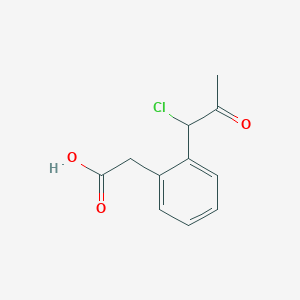

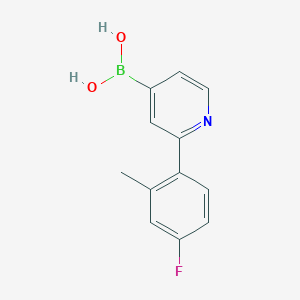


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)
